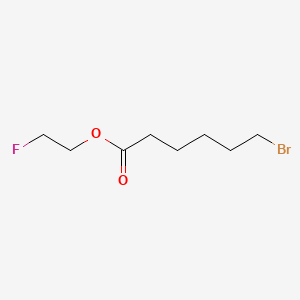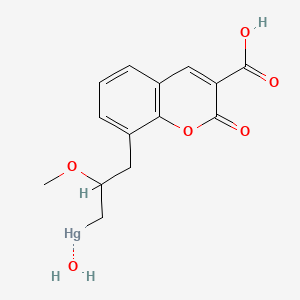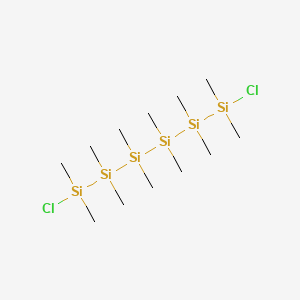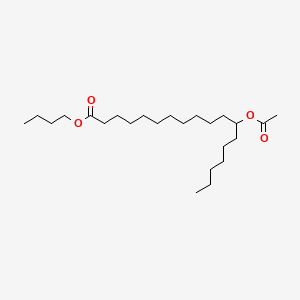![molecular formula C36H26 B14745640 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene CAS No. 5080-61-5](/img/structure/B14745640.png)
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene is a complex organic compound characterized by its multiple phenyl groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems.
Métodos De Preparación
The synthesis of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Aplicaciones Científicas De Investigación
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved can include signal transduction mechanisms where the compound modulates the activity of proteins involved in cellular signaling .
Comparación Con Compuestos Similares
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene can be compared with other similar aromatic compounds:
Biphenyl: Consists of two phenyl groups connected by a single bond. It is simpler and less sterically hindered compared to this compound.
Terphenyl: Contains three phenyl groups connected linearly. It shares some structural similarities but lacks the complexity of the four-phenyl system.
Para-Quaterphenyl: Consists of four phenyl groups connected in a linear fashion.
This compound stands out due to its unique structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
5080-61-5 |
|---|---|
Fórmula molecular |
C36H26 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
1-phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C36H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)33-15-7-9-17-35(33)36-18-10-8-16-34(36)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H |
Clave InChI |
YPDFFIAAXRWYAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
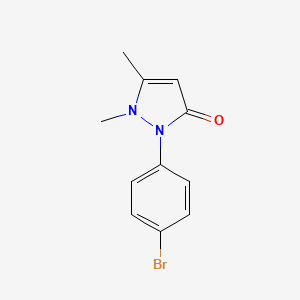
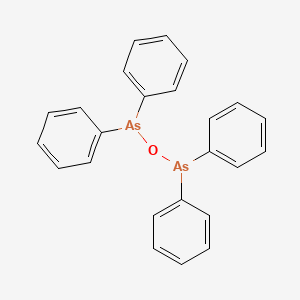
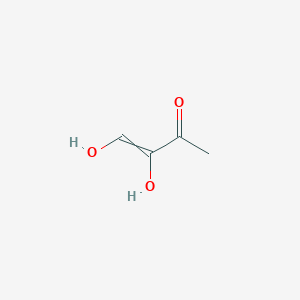
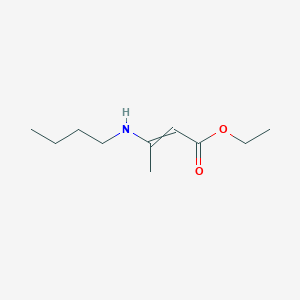
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

